Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)-
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Overview
Description
Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- is a complex organic compound with the molecular formula C15H20O3 This compound is characterized by its benzaldehyde core, substituted with ethyl, dihydroxy, and methyl-pentenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of benzaldehyde derivatives followed by hydroxylation and subsequent addition of the methyl-pentenyl group. The reaction conditions often require specific catalysts, controlled temperatures, and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods such as chromatography and crystallization is essential to achieve high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It finds applications in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, simpler in structure but with similar reactivity.
3-Ethyl-2,4-dihydroxybenzaldehyde: Lacks the methyl-pentenyl group, resulting in different chemical properties.
2,4-Dihydroxy-6-((1E)-1-methyl-1-pentenyl)benzaldehyde: Similar but with variations in the position of substituents.
Uniqueness
Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its relevance in various scientific fields highlight its significance.
Properties
CAS No. |
203051-01-8 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-ethyl-6-[(E)-hex-2-en-2-yl]-2,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C15H20O3/c1-4-6-7-10(3)12-8-14(17)11(5-2)15(18)13(12)9-16/h7-9,17-18H,4-6H2,1-3H3/b10-7+ |
InChI Key |
BEEZXTYOZYXCKI-JXMROGBWSA-N |
Isomeric SMILES |
CCC/C=C(\C)/C1=CC(=C(C(=C1C=O)O)CC)O |
Canonical SMILES |
CCCC=C(C)C1=CC(=C(C(=C1C=O)O)CC)O |
Origin of Product |
United States |
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